1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 612046-98-7
VCID: VC2010111
InChI: InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-12H,1H3
SMILES: CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol

1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde

CAS No.: 612046-98-7

Cat. No.: VC2010111

Molecular Formula: C16H14N2O

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde - 612046-98-7

Specification

CAS No. 612046-98-7
Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
IUPAC Name 1-(1-phenylethyl)benzimidazole-2-carbaldehyde
Standard InChI InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-12H,1H3
Standard InChI Key LWVGAVYKVRKLHB-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O
Canonical SMILES CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O

Introduction

Chemical Properties and Structure

1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde is a organic compound characterized by a benzimidazole core structure with a phenylethyl substituent at the N-1 position and a carbaldehyde group at the C-2 position. The compound exhibits specific physicochemical properties that make it relevant for chemical and pharmaceutical research.

Physicochemical Properties

The compound possesses several distinctive physicochemical properties that define its behavior in chemical reactions and biological systems. Table 1 summarizes these key properties.

PropertyValue
CAS Number612046-98-7
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
PubChem CID3150938
IUPAC Name1-(1-phenylethyl)benzimidazole-2-carbaldehyde
Standard InChIInChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)17-15-10-6-5-9-14(15)18-16(17)11-19

The molecule contains a benzimidazole core, which is a bicyclic compound consisting of a benzene ring fused with an imidazole ring. The phenylethyl substituent at the N-1 position enhances the compound's lipophilicity, potentially improving membrane permeability in biological systems. The carbaldehyde group at the C-2 position provides a reactive site for further chemical modifications and may contribute to the compound's biological activities.

Research Findings and Future Directions

Structure-Activity Relationship Studies

Future research could focus on establishing structure-activity relationships by comparing the biological activities of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde with structural analogs. Such studies could provide insights into:

  • The role of the phenylethyl substituent in determining biological activity

  • The contribution of the carbaldehyde group to interactions with biological targets

  • The potential for developing optimized derivatives with enhanced therapeutic properties

Synthetic Methodology Development

The development of efficient and scalable methods for synthesizing 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde represents another important area for future research. Potential approaches include:

  • Optimization of microwave-assisted synthesis protocols

  • Exploration of green chemistry approaches to minimize environmental impact

  • Development of one-pot synthetic methods to improve efficiency

Medicinal Chemistry Applications

The compound's structural features make it a promising candidate for medicinal chemistry applications. Future research could explore:

  • Derivatization of the carbaldehyde group to create libraries of potentially bioactive compounds

  • Investigation of the compound's interactions with specific biological targets

  • Development of drug delivery systems optimized for benzimidazole-based therapeutics

Comparative Analysis with Related Benzimidazole Derivatives

To better understand the potential properties of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, it is valuable to compare it with structurally related compounds that have been more extensively studied.

Structural Comparisons

Table 2 presents a comparison of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde with selected structurally related benzimidazole derivatives.

CompoundStructure VariationPotential Impact on Activity
1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehydePhenylethyl at N-1, carbaldehyde at C-2Enhanced lipophilicity, reactive carbaldehyde group
1-(2-phenylethyl)-1H-benzimidazoleDifferent placement of phenyl groupAltered spatial arrangement, potentially different receptor interactions
2-Phenyl-1H-benzimidazoleNo N-1 substitution, phenyl at C-2Reduced lipophilicity, different hydrogen bonding patterns
2-(4-Methoxyphenyl)-1H-benzimidazoleMethoxy group on phenyl ringEnhanced electron density, potentially different receptor interactions

The structural variations among these compounds likely influence their biological activities and physicochemical properties. The unique combination of substituents in 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde may confer distinct biological properties compared to its structural analogs .

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